molecular formula C14H13N3O4S B2937252 (Z)-N-methyl-4-nitro-N'-(phenylsulfonyl)benzimidamide CAS No. 868212-39-9

(Z)-N-methyl-4-nitro-N'-(phenylsulfonyl)benzimidamide

Cat. No. B2937252
CAS RN: 868212-39-9
M. Wt: 319.34
InChI Key: HTZXCOOAVVQPNG-UHFFFAOYSA-N
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Description

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They are widely explored and utilized by the pharmaceutical industry for drug discovery due to their special structural features and electron-rich environment .


Synthesis Analysis

The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . Very strong benzoic acid derivatives have been synthesized by replacing one or both of the oxygens of the carboxylate group with the trifluoromethanesulfonamide group .


Chemical Reactions Analysis

Benzimidazoles can undergo various chemical reactions. For instance, they can be functionalized through cross-coupling and nucleophilic aromatic substitution reactions .

Scientific Research Applications

Antimicrobial and Antiproliferative Agents

  • Benzimidazole derivatives, including those similar to (Z)-N-methyl-4-nitro-N'-(phenylsulfonyl)benzimidamide, have shown promising results as antimicrobial and anticancer agents. A study highlighted the potential of such compounds in combating microbial infections and cancer cells (Tahlan et al., 2019).

Synthesis of Optically Active α-Amino Acid Derivatives

  • The synthesis process involving similar compounds has been utilized to create optically active α-amino acid derivatives, which are crucial in the development of biologically active compounds (Foresti et al., 2003).

Microporous Anionic Metal-Organic Frameworks

  • In material science, related compounds have been used in the creation of microporous anionic metal-organic frameworks. These frameworks have applications in sensing, selective adsorption of dyes, and post-synthetic cation exchange (Guo et al., 2017).

Pesticidal Activity

  • Derivatives of similar structures have been investigated for their potential as novel compounds with pesticidal activity. Such research is essential in the development of new and effective pesticides (Borys et al., 2012).

Catalytic Performance and Antimicrobial Activity

  • In the field of nanotechnology, these compounds are used in the synthesis of metal nanoparticles and metal-organic frameworks, demonstrating significant catalytic performance and synergistic antimicrobial activity (Qi et al., 2019).

DNA Binding and Antibacterial Activity

  • Benzimidazole derivatives are also explored for their ability to bind to DNA and exhibit antibacterial properties, which is crucial in pharmaceutical research (Mahmood et al., 2019).

Future Directions

Benzimidazole and its derivatives continue to be an active and attractive topic of medicinal chemistry due to their enormous medicinal value . The development of novel and potent benzimidazole-containing drugs is a promising area for future research .

properties

IUPAC Name

N-(benzenesulfonyl)-N'-methyl-4-nitrobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-15-14(11-7-9-12(10-8-11)17(18)19)16-22(20,21)13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZXCOOAVVQPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-methyl-4-nitro-N'-(phenylsulfonyl)benzimidamide

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